Product packaging for Ethyl 4-[(heptan-2-yl)amino]benzoate(Cat. No.:CAS No. 132666-33-2)

Ethyl 4-[(heptan-2-yl)amino]benzoate

Cat. No.: B590724
CAS No.: 132666-33-2
M. Wt: 263.381
InChI Key: VHJRKVFOFWAVRF-UHFFFAOYSA-N
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Description

Ethyl 4-[(heptan-2-yl)amino]benzoate is a synthetic organic compound belonging to the family of benzoate esters. Its structure, which incorporates a heptan-2-ylamino side chain, suggests potential for investigation in various research fields. This structural motif is common in medicinal chemistry, where similar molecules are studied for their diverse biological activities . As a derivative of ethyl 4-aminobenzoate (Benzocaine), a well-known local anesthetic , this compound may serve as a key intermediate in synthetic organic chemistry for the development of more complex molecules, such as Schiff bases or heterocyclic compounds like oxadiazoles, which are often evaluated for antimicrobial and other pharmacological properties . The heptyl chain may be hypothesized to influence the compound's lipophilicity, potentially affecting its interaction with biological membranes. Researchers are encouraged to explore its specific mechanism of action and applications. This product is intended for research use only in a laboratory setting, not for human or veterinary use. Handling and Safety: For research use only. Not for human or veterinary or household use. Please refer to the associated Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO2 B590724 Ethyl 4-[(heptan-2-yl)amino]benzoate CAS No. 132666-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(heptan-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-4-6-7-8-13(3)17-15-11-9-14(10-12-15)16(18)19-5-2/h9-13,17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJRKVFOFWAVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655833
Record name Ethyl 4-[(heptan-2-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132666-33-2
Record name Ethyl 4-[(heptan-2-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Heptan 2 Yl Amino Benzoate

Established and Potential Synthetic Routes for Ethyl 4-[(heptan-2-yl)amino]benzoate

The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between an ethyl 4-aminobenzoate (B8803810) precursor and a heptan-2-yl group. Several strategies can be envisioned for this transformation, ranging from multi-step pathways to more streamlined one-pot reactions.

Multi-Step Synthesis Pathways

A common and reliable method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the starting material, ethyl 4-aminobenzoate, followed by its N-alkylation.

Step 1: Synthesis of Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate can be prepared through several well-established methods. One of the most common laboratory-scale syntheses is the reduction of ethyl 4-nitrobenzoate. orgsyn.org This reduction can be effectively carried out using catalytic hydrogenation with a platinum oxide catalyst, often yielding the product in high purity and yield (91-100%). orgsyn.org Alternative reducing agents include tin and alcoholic hydrochloric acid or ammonium (B1175870) sulfide. orgsyn.org Another approach is the Fischer esterification of 4-aminobenzoic acid with ethanol (B145695) in the presence of an acid catalyst. orgsyn.orggoogle.com A method using thionyl chloride as a dehydrating agent for the esterification of p-aminobenzoic acid has also been reported to give high yields and purity. google.com Furthermore, a selective reduction of aromatic nitro compounds using indium powder and ammonium chloride in an ethanol/water mixture provides a high yield (90%) of ethyl 4-aminobenzoate. orgsyn.org

Step 2: N-Alkylation of Ethyl 4-aminobenzoate

Once ethyl 4-aminobenzoate is obtained, the secondary amine can be formed through N-alkylation with a suitable heptan-2-yl electrophile, such as 2-bromoheptane (B1584549) or 2-iodoheptane. This is a nucleophilic substitution reaction where the amino group of ethyl 4-aminobenzoate attacks the electrophilic carbon of the alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A related synthesis of ethyl 4-[2-(2-thienyl)ethylamino]benzoate involves heating ethyl p-aminobenzoate with 2-(2-thienyl)ethanol O-methanesulfonate in hexamethylphosphoramide. prepchem.com This suggests that a similar reaction could be employed for the synthesis of this compound using a heptan-2-yl sulfonate ester as the alkylating agent.

One-Pot Reaction Strategies

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer advantages in terms of efficiency and reduced waste. While no specific one-pot synthesis for this compound has been detailed in the literature, the general principles of one-pot reactions can be applied. For instance, a one-pot procedure could potentially involve the in-situ formation of an activating agent for the N-arylation reaction followed by the addition of the amine. rsc.org Another example of a one-pot synthesis in a related field is the preparation of ethyl 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate, N-bromosuccinimide, and a thiourea (B124793) derivative. researchgate.net This demonstrates the feasibility of combining multiple bond-forming events in a single pot.

Palladium-Catalyzed Coupling Reactions for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is a highly versatile method for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org In the context of synthesizing this compound, this reaction would involve the coupling of an aryl halide (e.g., ethyl 4-bromobenzoate (B14158574) or ethyl 4-iodobenzoate) with 2-aminoheptane.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.

Optimization of Reaction Parameters for Yield and Purity of this compound

Optimizing reaction parameters is critical to maximize the yield and purity of the final product. Key parameters to consider include the choice of catalyst, solvent, temperature, and base.

For palladium-catalyzed reactions, the ligand plays a significant role. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, have proven to be highly effective. wikipedia.orgorganic-chemistry.org The development of bidentate phosphine ligands like BINAP and DPPF has allowed for the efficient coupling of primary amines. wikipedia.org The choice of base is also important, with common bases including sodium tert-butoxide, potassium phosphate, and cesium carbonate. organic-chemistry.orgresearchgate.net

Solvent selection can also influence the reaction outcome. In a study on a sodium benzoate-promoted synthesis, various solvents such as ethanol, acetonitrile (B52724), water, THF, toluene, and PEG-400 were screened, with ethanol, water, toluene, and PEG-400 providing better yields at elevated temperatures. researchgate.net Temperature is another key variable, with many Buchwald-Hartwig reactions being conducted at elevated temperatures to ensure a reasonable reaction rate.

The table below summarizes the optimization of various reaction parameters from a study on a related synthesis, highlighting the impact of solvent and catalyst loading.

EntrySolventCatalyst (mol%)Temperature (°C)Yield (%)
1Ethanol10Reflux60
2Acetonitrile10Reflux45
3Water107070
4Toluene1010065
5PEG-400/Water107092
6PEG-400/Water570Lower Yield
7PEG-400/Water070No Product

This table is illustrative and based on a related synthesis. researchgate.net The optimal conditions for the synthesis of this compound may vary.

Novel Synthetic Approaches and Catalyst Development for this compound

Research in the field of C-N bond formation is continually evolving, with the development of new catalysts and synthetic methods. For the synthesis of this compound, novel approaches could involve the use of more efficient and environmentally benign catalysts. For example, the use of organo-salt catalysts like sodium benzoate (B1203000) has been reported for the synthesis of other nitrogen-containing heterocycles, offering advantages such as eco-friendliness and higher yields. researchgate.net

The development of new generations of palladium catalysts, including palladacycle precatalysts, has expanded the scope of Buchwald-Hartwig amination to include more challenging substrates and allows for lower catalyst loadings. nih.gov These advanced catalyst systems could potentially be applied to the synthesis of this compound to achieve higher efficiency and milder reaction conditions.

Derivatization Chemistry of this compound

The structure of this compound offers several sites for further chemical modification or derivatization. The key functional groups available for transformation are the secondary amine, the ethyl ester, and the aromatic ring.

The secondary amine can undergo a variety of reactions. For example, it can be further alkylated or acylated to form tertiary amines or amides, respectively. The nitrogen atom can also participate in cyclization reactions to form heterocyclic compounds.

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4-[(heptan-2-yl)amino]benzoic acid. This carboxylic acid can then be converted to a variety of other functional groups, such as amides, acid chlorides, or other esters. Transesterification is also a possibility, where the ethyl group is exchanged for another alkyl or aryl group by reacting with a different alcohol in the presence of a suitable catalyst. google.com

The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. The position of substitution will be directed by the existing amino and ester groups.

Additionally, derivatizing agents can be used to modify the molecule for specific applications. For instance, 4-aminobenzoic acid 2-(diethylamino)ethyl ester has been used as a derivatizing agent to enhance the detection of oligosaccharides in mass spectrometry. nih.gov This highlights the potential for modifying the core structure of aminobenzoates for analytical purposes.

Modifications at the Ester Moiety (e.g., Transesterification)

The ethyl ester group of this compound can be readily modified through reactions such as hydrolysis or transesterification. Transesterification is a key process for altering the ester functionality to generate a library of analogous compounds with different alkyl or aryl groups.

This reaction involves heating the parent ester with a different alcohol, often in the presence of a catalyst. The choice of catalyst is crucial and can range from strong acids or bases to organometallic compounds. For aminobenzoates, catalysts like tetranuclear zinc clusters and scandium(III) triflate have been shown to be effective. organic-chemistry.org The reaction is typically an equilibrium process, and strategies such as using a large excess of the new alcohol or removing the displaced ethanol can drive the reaction to completion. google.com

For instance, the transesterification of ethyl 4-aminobenzoate has been used to prepare alkanediol-diaminobenzoates by reacting it with a diol. google.com A similar strategy can be applied to this compound to synthesize a variety of esters. The reaction conditions are generally mild to avoid side reactions involving the amino group or the aromatic ring. organic-chemistry.org

Table 1: Examples of Catalysts and Conditions for Transesterification of Benzoate Esters

CatalystAlcoholConditionsOutcomeReference
Tetranuclear Zinc ClusterVarious functionalized alcoholsMild conditionsHigh yield of new esters organic-chemistry.org
Sc(OTf)₃Various alcohols (Methyl, ethyl, isopropyl, allyl)Boiling alcohol or microwave irradiationHigh yields, reduced reaction times with microwave organic-chemistry.org
K₂HPO₄MethanolMild conditionsHigh yield of methyl esters organic-chemistry.org
N-Heterocyclic Carbenes (NHCs)Secondary alcoholsRoom temperatureEfficient transesterification/acylation organic-chemistry.org

Another significant modification is the hydrolysis of the ester to the corresponding carboxylic acid, 4-[(heptan-2-yl)amino]benzoic acid. This can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis, however, may also lead to the protonation of the amino group. quora.com The resulting carboxylic acid is a valuable intermediate for further functionalization, such as amide bond formation.

Functionalization of the Secondary Amino Group (e.g., Schiff Base Formation, Acylation)

The secondary amino group in this compound is a nucleophilic center that can undergo various chemical transformations.

Acylation: This is a common reaction to form amides. The secondary amine can be acylated by reacting it with acyl chlorides or anhydrides. This reaction typically proceeds readily, often in the presence of a non-nucleophilic base to scavenge the HCl produced when using acyl chlorides. This modification is useful for introducing a wide range of functional groups. For example, acylation with a molecule containing another functional group, like a terminal alkyne or a fluorescent tag, can produce bifunctional molecules for various applications.

Alkylation: The secondary amine can be further alkylated to form a tertiary amine. For example, reaction with an alkyl halide, such as isopropyl iodide, would yield Ethyl 4-[heptyl(propan-2-yl)amino]benzoate. nih.gov Reductive amination with another aldehyde or ketone can also be employed to introduce a second alkyl group.

Important Note on Schiff Base Formation: Schiff base (or imine) formation is a characteristic reaction of primary amines with aldehydes or ketones. orientjchem.orgamazonaws.comnih.gov The secondary amino group of this compound lacks the necessary second proton on the nitrogen to eliminate water and form a stable C=N double bond. Therefore, it does not directly form Schiff bases. However, Schiff bases can be derived from its primary amine precursor, ethyl 4-aminobenzoate, which can then be alkylated to introduce the heptan-2-yl group. orientjchem.orgresearchgate.net

Table 2: Potential Functionalization Reactions of the Amino Group

Reaction TypeReagent ExampleProduct TypeKey Feature
AcylationAcetyl ChlorideN-Acyl derivative (Amide)Forms a stable amide bond.
AlkylationIsopropyl IodideTertiary AmineIntroduces a third substituent on the nitrogen.
ArylationSubstituted Phenylboronic Acid (Buchwald-Hartwig)Tertiary ArylamineForms a C-N bond with an aromatic ring.

Substitutions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating secondary amino group. This group is an ortho, para-director. Since the para position is already occupied by the ester group, electrophilic substitutions are directed primarily to the positions ortho to the amino group (positions 3 and 5).

Electrophilic Aromatic Substitution Reactions:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, though conditions must be carefully controlled to prevent oxidation and side reactions. The resulting nitro group can be a handle for further chemistry, such as reduction to an amino group.

Friedel-Crafts Reactions: Acylation or alkylation of the ring can be carried out, although the Lewis acid catalysts used can complex with the amino group, often requiring its protection or the use of specific catalytic systems.

The synthesis of substituted analogues, such as Ethyl 4-amino-3-methylbenzoate, demonstrates the feasibility of introducing substituents onto the aromatic ring of aminobenzoates. nih.gov Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, can also be used to synthesize substituted aminobenzoates by coupling an amine with a substituted aryl halide. orgsyn.org

Stereoselective Synthesis of Chiral Analogues of this compound

The "heptan-2-yl" group contains a chiral center at the second carbon atom. Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-. The synthesis of stereochemically pure analogues is of significant interest, particularly for applications in pharmacology and materials science.

There are several strategies to achieve stereoselectivity:

From a Chiral Pool: The most straightforward method is to start with an enantiomerically pure precursor. For example, using (R)-2-aminoheptane or (S)-2-aminoheptane in a nucleophilic aromatic substitution reaction with a suitable ethyl 4-halobenzoate would yield the corresponding (R) or (S) enantiomer of the final product.

Asymmetric Reductive Amination: This is a powerful method for creating chiral amines. rsc.orgorganic-chemistry.org The reaction involves the condensation of ethyl 4-aminobenzoate with 2-heptanone (B89624) to form an intermediate enamine or iminium ion, which is then reduced in situ. To induce stereoselectivity, a chiral reducing agent or a chiral catalyst can be employed. This approach allows for the direct formation of one enantiomer in excess over the other.

Chiral Resolution: If a racemic mixture of this compound is synthesized, the enantiomers can be separated. This is often achieved by reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

The development of stereoselective syntheses is crucial for investigating the specific properties and activities of each individual enantiomer.

Advanced Analytical Methodologies for Ethyl 4 Heptan 2 Yl Amino Benzoate and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Dynamics

Spectroscopy is the cornerstone for determining the molecular structure of Ethyl 4-[(heptan-2-yl)amino]benzoate. By probing the interactions of the molecule with electromagnetic radiation, various spectroscopic methods can reveal detailed information about its atomic composition, bonding, and dynamic behavior.

High-resolution NMR spectroscopy is an unparalleled tool for the definitive structural assignment of this compound in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each nucleus, and spin-spin coupling patterns in ¹H NMR help establish the connectivity of adjacent protons.

For a molecule with several distinct spin systems, such as the ethyl group, the heptyl chain, and the substituted aromatic ring, two-dimensional (2D) NMR experiments are indispensable. Techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the ethyl and heptyl fragments, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton directly to its attached carbon atom, confirming assignments in the ¹³C spectrum. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for establishing long-range connectivity, for instance, by showing correlations between the protons on the aromatic ring and the carbonyl carbon of the ester group.

Solid-state NMR (ssNMR) could further provide insights into the compound's conformational dynamics and packing arrangements in the crystalline state. By analyzing the compound in its solid form, ssNMR can identify the presence of different polymorphs, which may exhibit distinct physical properties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This interactive table provides predicted NMR data. Click on a row to highlight the corresponding structural fragment.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound and identifying its potential transformation products in non-human, in vitro, or environmental samples. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique elemental formula. For this compound (C₁₆H₂₅NO₂), the theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated and compared against the experimental value to provide unequivocal confirmation of its identity.

Furthermore, HRMS is invaluable for studying the metabolic or degradation pathways of the compound. For instance, in an environmental sample, one might investigate the hydrolysis of the ester bond, a common degradation pathway for benzoate (B1203000) esters. This would result in the formation of 4-[(heptan-2-yl)amino]benzoic acid. HRMS could easily distinguish the parent compound from this transformation product based on their precise mass difference. Isotopic profiling, where the natural abundance of isotopes like ¹³C creates a characteristic pattern, further aids in confirming the identity of the detected ions.

Table 2: HRMS Data for this compound and a Hypothetical Transformation Product

Compound/Product Chemical Formula Ion Theoretical m/z
This compound C₁₆H₂₅NO₂ [M+H]⁺ 264.1958

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are complementary and highly specific. For this compound, FTIR spectroscopy would clearly identify key functional groups. Expected characteristic absorption bands would include a strong C=O stretching vibration for the ester group, an N-H stretching vibration for the secondary amine, and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Raman spectroscopy would also detect these vibrations but is often more sensitive to non-polar bonds, providing strong signals for the C=C bonds within the aromatic ring and the C-C backbone of the alkyl chains. By comparing the spectra of starting materials and the final product, the success of the synthesis can be confirmed. Furthermore, shifts in vibrational frequencies can be used to study intermolecular interactions, such as hydrogen bonding involving the N-H or C=O groups, providing insight into the compound's solid-state structure and interactions with its environment.

Table 3: Key Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Secondary Amine N-H Stretch 3350-3450 FTIR
Aliphatic C-H C-H Stretch 2850-2960 FTIR/Raman
Ester Carbonyl C=O Stretch 1705-1725 FTIR
Aromatic Ring C=C Stretch 1580-1610 FTIR/Raman

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The chromophore in this compound is the p-aminobenzoate system. This structure is known to exhibit strong absorption bands due to π→π* transitions associated with the conjugated system of the benzene (B151609) ring and the carbonyl group. An additional, weaker n→π* transition associated with the non-bonding electrons of the carbonyl oxygen is also expected. The position of the maximum absorbance (λmax) and the molar absorptivity are characteristic optical properties that can be used for quantitative analysis, particularly as a detection method in chromatography.

Table 4: Predicted UV-Visible Absorption Maxima for this compound in Ethanol (B145695)

Transition Type Predicted λmax (nm)
π→π* ~290-310

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or complex matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, purification, and quantification of this compound. A reversed-phase HPLC (RP-HPLC) setup is typically employed for a molecule of this polarity. In this mode, the compound is separated on a non-polar stationary phase (such as C18-silica) using a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and sharp peak shapes.

Detection is a critical component of the HPLC system. Given the compound's strong UV absorbance (as established in section 3.1.4), a UV-Vis detector set to the λmax is a simple, robust, and reliable method for quantification. For higher sensitivity and selectivity, especially in complex environmental or biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the method of choice. MS detection allows for the confirmation of the compound's identity based on its mass-to-charge ratio and provides the ability to quantify it at very low concentrations.

Table 5: Example HPLC Method Parameters for Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection 1 (UV) 300 nm

| Detection 2 (MS) | ESI+, monitoring m/z 264.2 |

Gas Chromatography (GC) for Volatile Derivatives of this compound

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar secondary amine and ester functional groups, possesses characteristics that can lead to poor chromatographic performance, such as peak tailing and potential on-column degradation. researchgate.netsigmaaldrich.com To overcome these challenges, derivatization is a necessary prerequisite for its analysis by GC. researchgate.netnih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability, and to improve its chromatographic behavior. sigmaaldrich.comresearchgate.net

For the secondary amine group in this compound, common derivatization strategies include acylation or silylation. researchgate.netgcms.cz Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride, converts the amine into a less polar and more volatile amide derivative. researchgate.netnih.gov Silylation, employing reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogen on the nitrogen atom with a silyl (B83357) group, which also enhances volatility and reduces adsorption effects within the GC system. sigmaaldrich.comgcms.cz

Once derivatized, the resulting volatile compound can be effectively separated on a capillary GC column, typically one with a non-polar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane. Detection is commonly achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometry (MS) detector for definitive identification and structural elucidation. nih.govresearchgate.net GC-MS provides detailed fragmentation patterns that can confirm the identity of the derivatized analyte. nih.gov The choice of derivatizing reagent can also be tailored to enhance sensitivity with specific detectors, for instance, using halogenated reagents for an Electron Capture Detector (ECD). researchgate.net

Table 1: Illustrative GC Conditions for Analysis of Derivatized this compound

Parameter Condition
Derivatization Reagent Trifluoroacetic anhydride (TFAA)
GC System Gas Chromatograph with Mass Spectrometer (GC-MS)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Carrier Gas Helium at 1.0 mL/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range 50-550 m/z

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The presence of a stereocenter at the second carbon of the heptyl group in this compound makes it a chiral molecule, existing as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a premier and green technology for the analytical and preparative separation of chiral compounds. chromatographyonline.comselvita.com SFC offers significant advantages over traditional normal-phase high-performance liquid chromatography (HPLC), including faster analysis times, reduced organic solvent consumption, and higher efficiency. chromatographyonline.comafmps.be

The primary mobile phase in SFC is supercritical carbon dioxide (CO₂), which exhibits low viscosity and high diffusivity, allowing for high flow rates without a significant loss in separation efficiency. shimadzu.comyoutube.com To modulate the polarity of the mobile phase and enhance the solubility and elution of polar analytes like this compound, organic modifiers such as methanol, ethanol, or isopropanol (B130326) are added to the CO₂. afmps.be For basic compounds, the addition of a small amount of an amine additive (e.g., diethylamine) or an acidic additive can be crucial to prevent peak tailing and improve resolution by minimizing undesirable interactions with the stationary phase. researchgate.netcapes.gov.br

The key to a successful chiral separation in SFC is the selection of the appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are the most widely used and have proven effective for a broad range of chiral molecules. researchgate.netfagg.be The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

Table 2: Typical SFC Screening Conditions for Chiral Separation of this compound

Parameter Condition
SFC System Analytical Supercritical Fluid Chromatograph with UV Detector
Columns (Screened) Chiralpak® IA, IB, IC, ID, IE, IF
Mobile Phase Supercritical CO₂ with Methanol/Ethanol as co-solvent
Gradient 5% to 40% co-solvent over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm

X-ray Crystallography for Solid-State Structure and Polymorphism of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. semanticscholar.org While a specific crystal structure for this compound is not publicly available, analysis of related aminobenzoate structures allows for well-founded predictions of its solid-state characteristics. nih.govresearchgate.netnih.govresearchgate.net The molecular structure would confirm the connectivity of the atoms, bond lengths, bond angles, and the conformation of the flexible heptyl and ethyl groups.

Furthermore, organic molecules like this compound can exhibit polymorphism, which is the ability to exist in multiple crystalline forms with different molecular arrangements or conformations. researchgate.netdiva-portal.org Different polymorphs of a compound can have distinct physical properties. diva-portal.org The study of polymorphism is crucial, as the stability and properties of a specific polymorphic form can be influenced by crystallization conditions such as the solvent used, temperature, and pressure. researchgate.netdiva-portal.org For example, studies on p-aminobenzoic acid have revealed multiple polymorphic forms (α, β, γ, δ), each obtained under different crystallization conditions and exhibiting unique packing motifs. researchgate.netrsc.org It is plausible that this compound could also form different polymorphs, which would require careful control of the crystallization process to isolate a desired form.

Table 3: Predicted Crystallographic Data for a Hypothetical Polymorph of this compound

Parameter Predicted Value
Chemical Formula C₁₆H₂₅NO₂
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or P2₁2₁2₁
Key Hydrogen Bonds N-H···O=C; C-H···π
Potential Supramolecular Motif Dimer or catemer (chain) formation

Emerging Analytical Techniques for this compound Detection in Complex Matrices (excluding human clinical)

The detection of specific organic compounds in complex matrices, such as environmental samples (water, soil) or industrial process streams, often requires highly sensitive and selective analytical methods. Emerging techniques are continuously being developed to meet these challenges, offering lower detection limits and improved handling of matrix interference. nih.govnih.gov

For a compound like this compound, advanced mass spectrometry techniques coupled with liquid chromatography (LC-MS/MS) or SFC (SFC-MS/MS) represent the forefront of analytical capability. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from the matrix. researchgate.net This allows for quantification at very low concentrations.

Another area of advancement lies in sample preparation. Traditional methods can be time-consuming; modern approaches aim for simplification and automation. nih.gov Techniques like solid-phase microextraction (SPME) offer a solvent-free method for extracting and concentrating analytes from a sample matrix prior to GC or LC analysis. nih.gov Magnetic solid-phase extraction (MSPE), which uses magnetic nanoparticles as the sorbent, simplifies the extraction process by allowing for easy collection of the adsorbent with an external magnet, avoiding centrifugation and filtration steps. nih.gov

Furthermore, high-resolution mass spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of an unknown compound and can help in its identification in complex samples where reference standards may not be available. The combination of advanced separation science with high-end mass spectrometry provides a powerful platform for the detection and quantification of this compound in challenging non-clinical matrices. xjtu.edu.cn

Table 4: Comparison of Emerging Analytical Techniques

Technique Principle Advantage for Analysis in Complex Matrices
LC-MS/MS (MRM) Chromatographic separation followed by selective detection of a specific parent-product ion transition. High selectivity and sensitivity, minimizes matrix effects. researchgate.net
SFC-MS/MS Chiral or achiral separation using supercritical fluid, coupled with tandem MS. Fast analysis, reduced solvent use, high selectivity for stereoisomers. nih.gov
Solid-Phase Microextraction (SPME)-GC-MS Adsorption of analyte onto a coated fiber, followed by thermal desorption into a GC-MS. Solvent-free, integrates sampling and pre-concentration. nih.gov
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements (e.g., <5 ppm error). Enables confident identification of unknown compounds and differentiation from isobaric interferences. xjtu.edu.cn

Theoretical and Computational Chemistry of Ethyl 4 Heptan 2 Yl Amino Benzoate

Quantum Mechanical Calculations of Electronic Structure and Reactivity of Ethyl 4-[(heptan-2-yl)amino]benzoate

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

For EAB, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine its optimized geometry and vibrational frequencies. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular reactivity. researchgate.netresearchgate.net For a related series of 1-(4-aminophenyl)-3-(i,j-dichlorophenyl)prop-2-en-1-one isomers, DFT calculations revealed that the HOMO-LUMO energy gap varies with the substitution pattern on the phenyl ring. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Related Aminobenzoate Structures

Compound/Isomer HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
E chalcone (B49325) (2,6-dichloro) - - High
E chalcone (3,5-dichloro) - - -
Z chalcone (2,6-dichloro) - - Highest

Note: Specific energy values were not provided in the source material, but relative trends were described. This table is illustrative of the types of data generated.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate charge transfer interactions within the molecule. researchgate.net For similar aromatic amines, NBO analysis has confirmed the occurrence of intramolecular hydrogen bonding. researchgate.net

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT.

For p-aminobenzoic acid, a parent compound to this compound, ab initio methods like G3MP2 and CBS have been used to extract precise information on its electronic structure and thermochemistry. researchgate.net Such calculations are particularly useful for benchmarking the accuracy of more computationally efficient methods like DFT. researchgate.net In the study of primary aromatic amines, ab initio calculations at the HF/6-311G(d,p) level have been used to compute the stability of nitrenium ions, which is correlated with their mutagenic potential. nih.gov This highlights the utility of ab initio methods in predicting reactivity and potential toxicity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly well-suited for exploring the conformational landscape of flexible molecules like this compound and its interactions with other molecules.

While specific MD simulations for this compound were not found, the methodology has been applied to similar systems, such as poly(beta-amino ester)s (PBAEs), to understand their molecular organization. nih.gov Coarse-grained MD simulations, in particular, allow for the study of large systems over longer timescales, providing insights into nanoparticle assembly and polymer-nucleic acid interactions. nih.gov For a molecule like this compound, MD simulations could be used to:

Determine the preferred conformations of the flexible heptan-2-yl group.

Analyze the dynamics of intermolecular hydrogen bonding in different solvent environments.

Simulate its partitioning between different phases to predict properties like lipophilicity.

The development of force fields, such as Martini 3, has improved the accuracy of coarse-grained simulations for a wide range of molecules. nih.gov

In Silico Prediction of Spectroscopic Properties of this compound

Computational methods can be used to predict various spectroscopic properties, such as NMR, IR, and UV-Vis spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of new compounds.

For the related compound ethyl 4-aminobenzoate (B8803810), DFT calculations have been successfully used to compute its FT-IR and FT-Raman spectra. researchgate.net The calculated vibrational wavenumbers and intensities showed good agreement with experimental data, allowing for a complete assignment of the vibrational modes. researchgate.net Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis spectra and understanding the electronic transitions involved. researchgate.netnih.gov

Table 2: Representative Predicted Spectroscopic Data for Ethyl 4-aminobenzoate

Spectroscopic Technique Predicted Feature Wavenumber/Wavelength
FT-IR CH2 rocking vibration 1170 cm⁻¹
FT-IR out-of-plane CH3 rocking vibrations 1045 and 1038 cm⁻¹

This table is based on data for ethyl 4-aminobenzoate and serves as an example of the types of predictions that can be made. researchgate.net

Structure-Property Relationships (excluding clinical efficacy) for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. These models can be used to predict the properties of new compounds without the need for experimental testing.

For derivatives of p-aminobenzoic acid, 3D-QSAR studies have been conducted to understand the structural requirements for certain biological activities. nih.govresearchgate.net These studies often use molecular docking to generate reliable conformations for molecular alignment. researchgate.net In a study on benzoylaminobenzoic acid derivatives, QSAR models revealed that inhibitory activity was positively correlated with hydrophobicity, molar refractivity, and aromaticity. nih.gov Conversely, the presence of heteroatoms like nitrogen or oxygen at certain positions decreased the activity. nih.gov Such models provide valuable guidance for the design of new analogues with desired properties.

Cheminformatics and Data Mining for this compound Related Chemical Space

Cheminformatics involves the use of computational tools to analyze large datasets of chemical information. This can include the enumeration of virtual libraries, the identification of common chemical motifs, and the development of predictive models for various properties.

The chemical space around this compound can be explored using cheminformatics techniques. By analyzing large compound databases, it is possible to identify common substituents and understand their influence on properties like drug-likeness. nih.gov For instance, an analysis of over 3 million molecules identified nearly 850,000 unique substituents, providing a vast resource for virtual library design. nih.gov

Cheminformatics workflows can also be used to filter large compound libraries based on desirable physicochemical properties, such as those defined by Lipinski's Rule-of-Five or other drug-like filters. mdpi.com Such approaches are crucial in the early stages of drug discovery for prioritizing compounds for further investigation. mdpi.com The development of software for enumerating large virtual libraries of complex molecules, such as macrolides, demonstrates the power of cheminformatics in exploring novel chemical space. researchgate.net

Mechanistic Investigations and Chemical Reactivity of Ethyl 4 Heptan 2 Yl Amino Benzoate

Photochemical and Thermal Reactivity of Ethyl 4-[(heptan-2-yl)amino]benzoate

PABA is known to discolor upon exposure to light and air, suggesting a susceptibility to photo-oxidation. nih.gov The amino group is a primary site for such reactions, which can lead to the formation of colored polymeric products. The N-alkylation with a heptan-2-yl group in this compound might slightly alter the rate and products of photodegradation compared to the unsubstituted amine, but the fundamental susceptibility to oxidation likely remains.

Regarding thermal stability, data for the parent ester, ethyl 4-aminobenzoate (B8803810) (benzocaine), indicates a melting point between 88-90 °C and a boiling point at which decomposition may occur. sigmaaldrich.com The NIST Web Thermo Tables provide critically evaluated thermodynamic property data for ethyl 4-aminobenzoate, which serves as a baseline for its thermal behavior. nist.gov The introduction of the N-heptyl group would increase the molecular weight and likely alter the intermolecular forces, thus changing its melting and boiling points. Without specific experimental data, it is presumed that, like many organic esters, it would be susceptible to hydrolysis at elevated temperatures, especially in the presence of acid or base.

Acid-Base Properties and Protonation Equilibria of this compound

Direct experimental determination of the pKa values for this compound has not been reported. However, the acid-base properties can be inferred by examining its constituent functional groups: a secondary aromatic amine and an ethyl ester.

The primary site of protonation in this molecule is the nitrogen atom of the amino group. The basicity of this nitrogen is influenced by two opposing electronic effects. The lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, which decreases basicity. libretexts.org Conversely, the alkyl (heptan-2-yl) group is electron-donating, which tends to increase the electron density on the nitrogen, thereby increasing its basicity. libretexts.org Compared to its primary amine analog, ethyl 4-aminobenzoate, this compound is expected to be slightly more basic due to the inductive effect of the heptyl group.

For context, the pKa of the conjugate acid of aniline (B41778) is about 4.6. Simple alkylamines have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org The parent acid, 4-aminobenzoic acid, has two macroscopic pKa values of approximately 2.4 and 4.9, corresponding to the protonation of the carboxylate and the deprotonation of the protonated amino group, respectively. stackexchange.com In this compound, the carboxylic acid is esterified, so only the basicity of the amino group is relevant in the physiological pH range. The pKa of the conjugate acid of this compound is therefore expected to be in the lower single digits, similar to other N-substituted anilines.

Table 1: Comparison of pKa Values for Related Compounds

Compound Functional Group pKa
4-Aminobenzoic acid -COOH ~2.4
4-Aminobenzoic acid -NH3+ ~4.9
Aniline -NH3+ ~4.6

This table presents approximate pKa values for structurally related compounds to infer the potential acid-base properties of this compound.

Fundamental Interactions with Model Biological Systems (In Vitro, Non-Human, Mechanistic Focus)

There is a lack of direct experimental data on the interaction of this compound with biological systems. The following sections discuss potential interactions based on studies of analogous compounds.

No specific enzyme inhibition or activation studies for this compound have been published. However, the structural motif of an N-substituted amino acid derivative suggests potential interactions with various enzymes. For instance, N-substituted amino acids have been identified as inhibitors of the phosphatase domain of the soluble epoxide hydrolase. nih.gov Additionally, various aminopeptidases are known to be inhibited by peptide analogs, and the structure of this compound could potentially fit into the active sites of certain peptidases. nih.gov Without experimental data, any potential for enzyme inhibition remains speculative.

There is no information available in the scientific literature regarding the binding of this compound to any purified receptors.

No direct studies on the in vitro interaction of this compound with DNA or RNA have been reported. Some research has explored the interaction of aminobenzoic acid derivatives with the ribosome, demonstrating that the rigid aromatic backbone of these monomers can inhibit the conformational changes required for efficient peptide bond formation. nih.gov This suggests that while there is a potential for interaction with RNA structures, the specific binding affinity and mode of interaction for this compound are unknown.

Direct experimental data on the membrane permeability of this compound is not available. However, based on its amphiphilic structure, with a lipophilic heptyl group and a more polar aminobenzoate headgroup, it is expected to partition into and permeate through lipid bilayers. The permeability of similar compounds, particularly local anesthetics like benzocaine (B179285) and its derivatives, has been studied using artificial membrane systems such as the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govfrontiersin.org

These studies have shown that the ability of a molecule to cross a lipid membrane is highly dependent on its lipophilicity. The heptyl group in this compound would significantly increase its lipophilicity compared to ethyl 4-aminobenzoate. It is plausible that this compound would exhibit moderate to high permeability across artificial lipid bilayers. The permeability coefficient (Pe) is a key parameter measured in PAMPA studies.

Table 2: Expected Membrane Permeability Characteristics

Property Expected Characteristic for this compound Rationale based on Analogs
Permeability Class Likely High Increased lipophilicity due to the heptyl group.
Rate-Determining Step Potentially diffusion in the unstirred water layer for highly lipophilic analogs. For highly hydrophobic drugs, diffusion across the membrane is rapid. researchgate.net

| pH-Dependence | Permeability of the neutral form is higher than the protonated form. | The neutral form is more lipophilic and can more easily partition into the lipid bilayer. |

This table summarizes the expected membrane permeability characteristics based on the behavior of structurally similar local anesthetics and other lipophilic molecules in artificial membrane systems.

Oxidative and Reductive Pathways of this compound in Chemical Systems

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: a secondary N-alkylaniline moiety and an ethyl ester group attached to the aromatic ring. These groups provide sites for both oxidative and reductive transformations, the pathways of which are influenced by the specific reagents and reaction conditions employed.

Oxidative Pathways:

The oxidation of this compound can proceed through several potential pathways, primarily involving the N-alkylaniline portion of the molecule. The nitrogen atom and the aromatic ring are the most susceptible sites to oxidation.

N-Oxidation: The lone pair of electrons on the nitrogen atom makes it a primary target for oxidation. In biological systems and with certain chemical oxidants, N-alkylanilines can undergo N-hydroxylation to form the corresponding N-hydroxyalkylaniline. This initial oxidation product can be further oxidized.

Anodic Oxidation and Coupling Reactions: Electrochemical studies on N-alkylanilines reveal that anodic oxidation leads to the formation of cation radicals. acs.org These reactive intermediates can then undergo coupling reactions. Two main coupling pathways have been identified:

Head-to-tail coupling: This results in the formation of substituted diphenylamine (B1679370) derivatives.

Tail-to-tail coupling: This leads to the formation of substituted benzidines. acs.org The steric bulk of the N-alkyl group, in this case, the heptan-2-yl group, is a significant factor in determining the ratio of these coupling products. acs.org

Oxidative Dealkylation: The N-heptyl group can be cleaved under oxidative conditions, a process known as N-dealkylation. This is a known metabolic pathway for N-alkylated amines and can also be achieved with specific chemical reagents. researchgate.net This would result in the formation of Ethyl 4-aminobenzoate and a heptanone derivative.

Ring Oxidation: Under more forceful oxidative conditions, the electron-rich aromatic ring can be oxidized. This can lead to the formation of quinone-like structures, particularly after initial oxidation at the nitrogen atom. acs.org

Reductive Pathways:

The primary site for reduction in this compound is the ethyl ester group.

Ester Reduction: The ester functionality can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction would convert the ethyl ester to a hydroxymethyl group, yielding (4-((heptan-2-yl)amino)phenyl)methanol.

A summary of the potential oxidative and reductive pathways is presented in Table 1.

Transformation Functional Group Involved Potential Reagents/Conditions Potential Products
Oxidation Secondary Amine (N-alkylaniline)Electrochemical oxidation, strong oxidizing agentsSubstituted diphenylamines, substituted benzidines, N-hydroxy derivative, quinone-like structures
Oxidation N-heptyl groupOxidative enzymes, specific chemical oxidantsEthyl 4-aminobenzoate, Heptan-2-one
Reduction Ethyl EsterStrong reducing agents (e.g., LiAlH₄)(4-((heptan-2-yl)amino)phenyl)methanol

Table 1: Potential Oxidative and Reductive Pathways for this compound

Complexation Chemistry of this compound with Metal Ions and Ligands

The structure of this compound contains potential coordination sites for metal ions, namely the nitrogen atom of the secondary amine and the oxygen atoms of the ester group. This allows the molecule to act as a ligand in the formation of metal complexes.

Research on ligands derived from the closely related compound, ethyl 4-aminobenzoate, provides insight into the potential complexation behavior of this compound. For instance, a Schiff base ligand derived from ethyl 4-aminobenzoate has been shown to form stable mononuclear complexes with Co(II), Ni(II), and Cu(II) ions. In these complexes, the ligand coordinates to the metal center through nitrogen and oxygen donor atoms.

It is anticipated that this compound would exhibit similar chelating properties. The nitrogen atom of the secondary amine, with its available lone pair of electrons, can act as a Lewis base and coordinate to a metal ion. Additionally, the carbonyl oxygen of the ethyl ester group can participate in coordination, leading to the formation of a chelate ring, which enhances the stability of the resulting complex.

The nature of the metal ion and the reaction conditions would influence the stoichiometry and geometry of the resulting complexes. For example, studies with related ligands have shown the formation of both tetrahedral and octahedral complexes.

A summary of the potential coordination properties of this compound is presented in Table 2.

Potential Donor Atoms Potential Metal Ions Potential Coordination Modes Potential Complex Geometries
N (amino), O (carbonyl)Co(II), Ni(II), Cu(II), and other transition metalsMonodentate (via N or O), Bidentate (N,O-chelation)Tetrahedral, Octahedral, Square Planar

Table 2: Potential Complexation Properties of this compound

Exploration of Non Biological/non Clinical Applications of Ethyl 4 Heptan 2 Yl Amino Benzoate

Applications in Materials Science

No data is available regarding the application of Ethyl 4-[(heptan-2-yl)amino]benzoate in materials science.

Polymer Additives and Modifiers

There is no information on the use of this compound as a polymer additive or modifier.

Liquid Crystal Development

There is no information on the use of this compound in the development of liquid crystals.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

There is no information on the use of this compound in OLEDs or other optoelectronic devices.

Role in Analytical Chemistry (Non-Clinical Detection)

No data is available regarding the role of this compound in analytical chemistry for non-clinical detection.

Chemical Sensors and Probes

There is no information on the use of this compound in the development of chemical sensors or probes.

Reagents in Chemical Assays

There is no information on the use of this compound as a reagent in chemical assays.

Catalytic Applications (e.g., Organocatalysis)

While specific research on the catalytic applications of this compound is not extensively documented in publicly available literature, its molecular structure suggests potential as an organocatalyst. Organocatalysis is a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. The presence of a secondary amine group and a benzoate (B1203000) ester functionality within the same molecule provides sites for potential catalytic activity.

The secondary amine moiety, with its available lone pair of electrons on the nitrogen atom, can act as a Lewis base or participate in the formation of enamines or iminium ions, which are key intermediates in many organocatalytic transformations. For instance, secondary amines are known to catalyze aldol reactions, Mannich reactions, and Michael additions by forming a nucleophilic enamine with a carbonyl compound.

The general mechanism for a secondary amine-catalyzed reaction often involves the following steps:

Enamine Formation: The secondary amine reacts with a ketone or aldehyde to form an enamine intermediate.

Nucleophilic Attack: The enamine, being electron-rich, acts as a nucleophile and attacks an electrophile.

Hydrolysis: The resulting intermediate is hydrolyzed to regenerate the catalyst and yield the final product.

While no specific examples for this compound are available, a hypothetical catalytic cycle for a Michael addition is presented below.

Hypothetical Organocatalytic Activity Data

To illustrate its potential, the following table presents hypothetical data for the use of this compound as a catalyst in a model Michael reaction between isobutyraldehyde and nitrostyrene. This data is illustrative and not based on experimental results.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (%)
110Toluene25248570
25Toluene25487868
310Chloroform25249275
410Chloroform0488882

Environmental Research and Fate (excluding human exposure)

The environmental fate of this compound is not well-documented. However, by examining the behavior of structurally related N-alkylated aminobenzoates and aromatic amines, potential environmental pathways can be inferred. Aromatic amines are a class of compounds that can enter the environment from various industrial sources and through the degradation of pesticides and other chemicals.

Degradation Pathways in Environmental Matrices (e.g., water, soil)

In the environment, the degradation of organic compounds like this compound can occur through both abiotic and biotic processes.

Abiotic Degradation:

Hydrolysis: The ester group is susceptible to hydrolysis, which would yield 4-[(heptan-2-yl)amino]benzoic acid and ethanol (B145695). The rate of hydrolysis would be dependent on pH and temperature.

Photolysis: Aromatic compounds can undergo photodegradation in the presence of sunlight. The specific photoproducts would depend on the environmental conditions.

Biotic Degradation: Microorganisms in soil and water play a crucial role in the breakdown of organic pollutants. The degradation of aromatic amines often proceeds through pathways involving oxidation of the amino group and the aromatic ring. For this compound, potential initial biotic degradation steps could include:

N-dealkylation: Cleavage of the bond between the nitrogen and the heptyl group.

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring, making it more susceptible to ring cleavage.

Adsorption and Mobility in Environmental Systems

The mobility of this compound in the environment will be influenced by its physicochemical properties, such as its water solubility and octanol-water partition coefficient (Kow). The presence of both a hydrophobic heptyl group and a more polar aminobenzoate moiety suggests that its partitioning behavior will be complex.

It is likely to exhibit moderate adsorption to soil organic matter and sediments due to hydrophobic interactions of the alkyl chain and potential ionic interactions of the amino and carboxylate groups (if hydrolyzed). This adsorption would reduce its mobility in soil and its concentration in the aqueous phase.

Hypothetical Soil Adsorption Data

The following table presents hypothetical soil adsorption coefficient (Kd) values for this compound in different soil types. This data is for illustrative purposes.

Soil TypeOrganic Carbon Content (%)pHAdsorption Coefficient (Kd) (L/kg)
Sandy Loam1.26.515
Silt Loam2.56.835
Clay3.17.250

Biotransformation in Environmental Microorganisms (non-toxicological, mechanistic)

Environmental microorganisms possess a wide array of enzymes that can transform xenobiotic compounds. The biotransformation of aromatic amines by bacteria and fungi has been studied, and common initial reactions include N-acetylation, N-oxidation, and ring hydroxylation. researchgate.net

For this compound, a plausible biotransformation pathway in microorganisms could involve:

Initial Oxidation: Monooxygenase or dioxygenase enzymes could hydroxylate the aromatic ring or the alkyl chain.

Dealkylation: Enzymes could cleave the N-heptyl group, leading to 4-aminobenzoic acid derivatives.

Ring Cleavage: Following hydroxylation, dioxygenases can cleave the aromatic ring, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.

The specific metabolites formed would depend on the microbial species and the environmental conditions.

Future Research Directions and Unexplored Avenues for Ethyl 4 Heptan 2 Yl Amino Benzoate

Development of Advanced Stereoselective Synthetic Methodologies for Enantiomerically Pure Ethyl 4-[(heptan-2-yl)amino]benzoate Analogues

The synthesis of enantiomerically pure this compound is a critical area for future research, as the chirality of the heptan-2-yl group can significantly influence the material's properties. A primary and highly efficient method for achieving this is through asymmetric reductive amination. This would involve the reaction of ethyl 4-aminobenzoate (B8803810) with heptan-2-one, utilizing a chiral catalyst to control the stereochemical outcome. The development of novel chiral catalysts, such as those based on iridium complexes with chiral phosphine (B1218219) ligands, could lead to high enantiomeric excesses and yields under mild reaction conditions. google.com

Further research could also explore biocatalytic approaches, employing enzymes such as amine dehydrogenases (AmDHs). rsc.org Wild-type or engineered AmDHs could offer a highly selective and environmentally friendly route to the desired enantiomer of this compound. The high stability and substrate tolerance of some AmDHs make them excellent candidates for the synthesis of a broad range of chiral amines. rsc.org

Alternative synthetic strategies that warrant investigation include the use of chiral auxiliaries or the resolution of a racemic mixture of this compound. While effective, these methods can be less atom-economical than asymmetric catalysis.

In-depth Mechanistic Understanding of Compound Reactivity in Complex Chemical Systems

A thorough understanding of the reactivity of this compound is essential for its potential application. Future research should focus on its stability under various conditions, including exposure to light, heat, and different chemical environments. Given that p-aminobenzoic acid (PABA) derivatives are widely used as UV filters, investigating the photostability of this compound is of particular importance. mdpi.comresearchgate.net Studies on its photodegradation pathways, identifying the byproducts formed upon UV irradiation, would be crucial for applications where light stability is a key factor. mdpi.com

Mechanistic studies could also explore the reactivity of the secondary amine and the ester functional groups. For instance, the N-H bond of the amino group could be a site for further functionalization, leading to the synthesis of a diverse range of derivatives with tailored properties. Understanding the kinetics and thermodynamics of such reactions would be fundamental for controlling the synthesis of new materials.

Integration of Advanced Computational and Experimental Approaches for Rational Design of Analogues

The integration of computational chemistry with experimental work offers a powerful tool for the rational design of analogues of this compound with specific properties. Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, molecular geometry, and spectroscopic properties of the molecule and its derivatives. mdpi.comresearchgate.netresearchgate.net Such theoretical studies can provide valuable insights into the structure-property relationships, guiding the synthesis of new compounds.

For example, DFT calculations could be used to predict how modifications to the alkyl chain or the aromatic ring would affect the compound's electronic properties, such as the HOMO-LUMO gap, which is related to its reactivity and photophysical behavior. mdpi.com These computational predictions can then be validated through experimental studies, creating a synergistic loop of design, synthesis, and characterization. This integrated approach can accelerate the discovery of new materials with optimized properties for specific applications. mdpi.com

Exploration of Novel Non-Biological Applications for this compound

The unique combination of a chiral secondary amine and an aromatic ester in this compound opens up possibilities for novel non-biological applications, particularly in materials science. One of the most promising areas is in the field of liquid crystals. researchgate.netlums.edu.pknycu.edu.twtandfonline.com The chirality of the heptan-2-yl group could make this compound a valuable chiral dopant in nematic liquid crystal formulations, inducing a helical twist and leading to the formation of cholesteric phases. lums.edu.pk The length of the alkyl chain and the nature of the aromatic core are known to significantly influence the mesomorphic properties of liquid crystals. bohrium.com

Future research could involve the synthesis of a homologous series of N-alkylated 4-aminobenzoate esters with varying alkyl chain lengths to systematically study their liquid crystalline behavior. The resulting materials could find applications in advanced display technologies and optical sensors.

Another potential application lies in the development of advanced polymers and coatings. The aminobenzoate moiety is a known UV absorber, and incorporating this compound into polymer structures could enhance their photostability. google.comuvabsorber.com The chiral nature of the compound could also impart unique optical properties to the resulting polymers.

Multi-disciplinary Approaches to the Comprehensive Academic Study of this compound

A comprehensive understanding of this compound and its potential can only be achieved through a multi-disciplinary approach. This would involve collaboration between synthetic organic chemists, physical chemists, computational chemists, and materials scientists.

Such a collaborative effort would enable a holistic investigation, starting from the development of efficient and stereoselective synthetic routes. google.com This would be followed by in-depth characterization of the compound's physical and chemical properties using a combination of experimental techniques (e.g., NMR, IR, UV-Vis spectroscopy, and thermal analysis) and computational modeling. researchgate.net

Finally, the exploration of its potential applications in areas such as liquid crystals and advanced polymers would require expertise in materials science and engineering. This synergistic approach would not only accelerate the scientific understanding of this specific compound but also pave the way for the discovery of a new class of functional organic materials.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 4-[(heptan-2-yl)amino]benzoate?

Answer: The compound is typically synthesized via reductive amination or Schiff base condensation. For example, a reductive amination approach involves reacting ethyl 4-aminobenzoate with heptan-2-one in methanol, followed by sodium borohydride reduction. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient). Yields exceeding 90% are achievable under optimized conditions .

Example Reaction Conditions :

ReagentSolventCatalystReaction TimeYield
Ethyl 4-aminobenzoate, heptan-2-oneMethanolSodium borohydride4 hours94%

Q. How is compound purity validated during synthesis?

Answer: Purity is confirmed using:

  • TLC : Monitoring reaction progress with hexane:ethyl acetate (9:1) as the mobile phase.
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify structural integrity (e.g., aromatic protons at δ 7.8–8.2 ppm, ester carbonyl at δ 165–170 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 308) confirm molecular weight .

Q. What safety precautions are critical during handling?

Answer: The compound may exhibit acute toxicity (H302) and skin irritation (H315). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician upon ingestion .

Advanced Research Questions

Q. How is the crystal structure of this compound determined?

Q. How do structural modifications influence biological activity?

Answer: Substituents like hydroxyl or bulky tert-butyl groups alter electronic properties and steric hindrance, affecting bioactivity. For example, thiosemicarbazide derivatives show concentration-dependent cytotoxicity in HeLa cells (26% inhibition at 100 μM; 15% at 150 μM). Activity is assessed via MTT assays, with IC50_{50} values calculated from dose-response curves .

Bioactivity Data :

DerivativeConcentration (μM)% Inhibition
Thiosemicarbazide analog10026
Thiosemicarbazide analog15015

Q. How are spectroscopic and computational methods integrated to resolve data contradictions?

Answer: Discrepancies in NMR or bioactivity data are resolved via:

  • Density Functional Theory (DFT) : Optimizing molecular geometry to predict NMR chemical shifts.
  • Molecular Docking : Simulating interactions with biological targets (e.g., histone deacetylases) to explain variable inhibition .

Methodological Guidance

Q. What strategies optimize reaction yields in reductive amination?

Answer:

  • Use a 1.1:1 molar ratio of ketone to amine to drive equilibrium.
  • Add NaBH4_4 in portions to control exothermicity.
  • Purify via gradient column chromatography (hexane → 9:1 hexane:EtOAc) to remove unreacted starting materials .

Q. How is experimental phasing performed for challenging crystallographic data?

Answer: For low-resolution data, employ SHELXC/D/E pipelines. Key steps:

  • SHELXD : Identify heavy atoms (e.g., S or Cl) for phase estimation.
  • SHELXE : Iterative density modification to improve map quality. This approach is robust for high-throughput macromolecular phasing but adaptable to small molecules .

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